molecular formula C21H15ClN2OS2 B2827415 2-[5-[(4-Chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine CAS No. 865657-98-3

2-[5-[(4-Chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine

Cat. No.: B2827415
CAS No.: 865657-98-3
M. Wt: 410.93
InChI Key: BZWUFMJDKUREES-UHFFFAOYSA-N
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Description

This compound features a thiazole core substituted at the 2-position with a pyridine ring, at the 4-position with a 4-methoxyphenyl group, and at the 5-position with a 4-chlorophenylsulfanyl moiety. Its molecular formula is C21H15ClN2OS2 (exact mass: ~418.96 g/mol based on analogs) . Such structural features are common in bioactive molecules targeting enzymes or receptors involved in antimicrobial and anticancer pathways .

Properties

IUPAC Name

5-(4-chlorophenyl)sulfanyl-4-(4-methoxyphenyl)-2-pyridin-2-yl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2OS2/c1-25-16-9-5-14(6-10-16)19-21(26-17-11-7-15(22)8-12-17)27-20(24-19)18-4-2-3-13-23-18/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZWUFMJDKUREES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=N3)SC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-[(4-Chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of a β-keto ester with a thiourea derivative under acidic conditions.

    Introduction of Aromatic Substituents: The 4-chlorophenyl and 4-methoxyphenyl groups can be introduced via nucleophilic aromatic substitution reactions. These reactions typically require the presence of a strong base and a suitable leaving group on the aromatic ring.

    Coupling with Pyridine: The final step involves coupling the thiazole derivative with a pyridine ring. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which requires a palladium catalyst, a base, and a suitable boronic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Sulfoxidation and Sulfone Formation

The sulfanyl (-S-) group undergoes oxidation to form sulfoxides or sulfones under controlled conditions:

  • Reagents : H2O2\text{H}_2\text{O}_2 (30%) or mCPBA\text{mCPBA} (meta-chloroperbenzoic acid) in dichloromethane at 0–25°C.

  • Outcome : Selective oxidation yields either the sulfoxide (-SO-\text{-SO-}) or sulfone (-SO2-\text{-SO}_2\text{-}) derivatives.

  • Yield : ~70–85% for sulfoxide; ~60–75% for sulfone .

Example :

Compound+H2O2Sulfoxide derivative(Yield: 82%)[3]\text{Compound} + \text{H}_2\text{O}_2 \rightarrow \text{Sulfoxide derivative} \quad (\text{Yield: 82\%})[3]

Nucleophilic Aromatic Substitution

The 4-chlorophenyl group participates in substitution reactions with nucleophiles:

  • Reagents : Amines (e.g., NH3\text{NH}_3, R-NH2\text{R-NH}_2) or alkoxides (e.g., NaOMe\text{NaOMe}) in polar aprotic solvents (DMF, DMSO).

  • Conditions : 80–120°C, 6–12 hours.

  • Products : 4-aminophenyl or 4-methoxyphenyl analogues .

Example :

Compound+NH34-Aminophenyl derivative(Yield: 46%)[1]\text{Compound} + \text{NH}_3 \rightarrow \text{4-Aminophenyl derivative} \quad (\text{Yield: 46\%})[1]

Hydrolysis Reactions

The pyridine ring undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Concentrated HCl\text{HCl} at reflux (100–110°C) cleaves the pyridine ring, forming carboxylic acid intermediates.

  • Basic Hydrolysis : NaOH\text{NaOH} (10%) at 80°C yields hydroxylated products .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed coupling reactions:

  • Suzuki Coupling : Reacts with aryl boronic acids (e.g., PhB(OH)2\text{PhB(OH)}_2) using Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4 as a catalyst.

    • Conditions : K2CO3\text{K}_2\text{CO}_3, DMF/H2_2O, 80°C, 8–12 hours.

    • Yield : 55–70% for biaryl derivatives .

Example :

Compound+PhB(OH)2Pd catalystBiaryl product(Yield: 68%)[3]\text{Compound} + \text{PhB(OH)}_2 \xrightarrow{\text{Pd catalyst}} \text{Biaryl product} \quad (\text{Yield: 68\%})[3]

Electrophilic Substitution on Aromatic Rings

The thiazole and pyridine rings undergo halogenation or nitration:

  • Bromination : Br2\text{Br}_2 in CH2Cl2\text{CH}_2\text{Cl}_2 at 0°C introduces bromine at the C-5 position of the thiazole ring.

    • Yield : ~50–60% .

  • Nitration : HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4 mixture at 50°C adds nitro groups to the pyridine ring .

Functionalization via Click Chemistry

The compound’s alkyne or azide derivatives (if present) engage in Cu(I)-catalyzed azide-alkyne cycloaddition:

  • Conditions : CuSO45H2O\text{CuSO}_4 \cdot 5\text{H}_2\text{O}, sodium ascorbate, DMF, room temperature.

  • Application : Used to append triazole rings for biological activity modulation .

Data Table: Key Reaction Conditions and Outcomes

Reaction TypeReagents/ConditionsProductYieldSource
SulfoxidationH2O2\text{H}_2\text{O}_2, 25°C, 4hSulfoxide derivative82%
Nucleophilic SubstitutionNH3\text{NH}_3, DMF, 100°C, 8h4-Aminophenyl analogue46%
Suzuki CouplingPhB(OH)2\text{PhB(OH)}_2, Pd catalystBiaryl product68%
BrominationBr2\text{Br}_2, CH2Cl2\text{CH}_2\text{Cl}_2, 0°CC-5 Bromothiazole derivative58%

Research Findings

  • Sulfoxidation Selectivity : Higher yields for sulfoxides are achieved with H2O2\text{H}_2\text{O}_2 compared to mCPBA\text{mCPBA}.

  • Steric Effects in Substitution : Bulky nucleophiles (e.g., tert-butylamine) reduce substitution efficiency due to steric hindrance near the chlorophenyl group .

  • Catalyst Impact : Palladium catalysts with electron-donating ligands (e.g., PPh3\text{PPh}_3) enhance Suzuki coupling yields .

Scientific Research Applications

Pharmacological Properties

The pharmacological profile of 3-(4-Chlorophenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole indicates that it possesses notable biological activities. Research has shown that it exhibits:

  • Antinociceptive Effects : Studies have demonstrated that this compound can effectively reduce pain responses in animal models, suggesting its potential as an analgesic agent.
  • Anti-inflammatory Activity : The compound has been observed to inhibit inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation.
  • CNS Activity : Preliminary studies indicate that it may have effects on the central nervous system, potentially offering neuroprotective benefits.

Synthetic Methodologies

The synthesis of 3-(4-Chlorophenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole typically involves multi-step reactions. Notable synthetic routes include:

  • Cyclization Reactions : The formation of the cyclopentane structure is often achieved through cyclization reactions involving suitable precursors.
  • Substitution Reactions : The introduction of the chlorophenyl group can be accomplished via electrophilic aromatic substitution methods.

These synthetic strategies are crucial for producing the compound in sufficient yields for further research and application.

Pain Management

Due to its antinociceptive properties, 3-(4-Chlorophenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole could be developed as a new class of analgesics. Its mechanism of action may involve modulation of pain pathways in the nervous system.

Treatment of Inflammatory Disorders

The anti-inflammatory effects suggest potential applications in treating diseases such as arthritis and other inflammatory conditions. By targeting specific inflammatory mediators, this compound could provide relief from chronic inflammation.

Neuroprotection

Given its CNS activity, there is a possibility for its use in neurodegenerative diseases like Alzheimer's or Parkinson's disease. Further research is needed to elucidate its mechanisms and efficacy in these contexts.

Case Studies and Research Findings

Several studies have investigated the applications of 3-(4-Chlorophenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole:

  • Case Study 1 : A study evaluated the analgesic effects in a rat model of neuropathic pain. Results indicated a significant reduction in pain behaviors compared to controls.
  • Case Study 2 : Research on anti-inflammatory properties demonstrated that treatment with this compound led to decreased levels of pro-inflammatory cytokines in a murine model of arthritis.
  • Case Study 3 : Investigations into neuroprotective effects showed promising results in mitigating neuronal damage in models of oxidative stress.

Mechanism of Action

The mechanism of action of 2-[5-[(4-Chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine depends on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other enzymes involved in critical biological processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

4-{5-[(4-Chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-yl}morpholine (CID 1219453)
  • Structure : Replaces the pyridine ring with morpholine.
  • Activity : Morpholine derivatives often exhibit improved solubility but may trade off bioavailability for hydrophilic targets .
4-[5-[[(2-Chloro-6-fluorophenyl)methyl]thio]-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]pyridine (CID 1150599)
  • Structure : Triazole core instead of thiazole; additional fluorobenzyl group.
  • Properties: Molecular weight: 415.87 g/mol.
  • Activity: Triazole derivatives are known for antifungal properties, but substitution at the 2-chloro-6-fluorobenzyl position may introduce steric hindrance .
2-[2-((5-(4-Chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-methoxyphenyl)thiazole
  • Structure : Features a hydrazone-linked furan instead of pyridine.
  • Activity : Demonstrated MIC = 250 µg/mL against Candida utilis and IC50 = 125 µg/mL against MCF-7 cells. The nitro group enhances electrophilicity, improving target binding but possibly increasing toxicity .

Physicochemical Properties

Compound Core Structure Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Target Compound Thiazole ~418.96 Not reported 4-MeOPh, 4-ClPh-S, pyridine
CID 1219453 Thiazole 418.95 >250 (estimated) 4-MeOPh, 4-ClPh-S, morpholine
CID 1150599 Triazole 415.87 Not reported 4-ClPh, 2-Cl-6-F-benzyl, pyridine
Thiazolyl Hydrazone Derivative Thiazole ~450 (estimated) 242–243 4-MeOPh, 4-Cl-2-NO2Ph, furan

Notes:

  • Pyridine-containing compounds (target and CID 1150599) exhibit higher hydrophobicity, favoring penetration into lipid-rich environments (e.g., bacterial membranes).
  • Morpholine derivatives (CID 1219453) may have better aqueous solubility but reduced CNS penetration due to polarity .

Insights :

  • Lack of direct activity data for the target compound necessitates extrapolation from structural analogs.

Biological Activity

The compound 2-[5-[(4-Chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine (CAS No. 685107-02-2) is a thiazole derivative that has garnered interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C21H15ClN2OS2
  • Molecular Weight : 410.94 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activities of thiazole derivatives, including the target compound, have been extensively studied. These activities include:

  • Antitumor Activity
    • Thiazole compounds have been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies indicate that thiazole derivatives can induce apoptosis in cancer cells through mechanisms involving the inhibition of Bcl-2 proteins, which are crucial for cell survival . The compound's structure, particularly the presence of electron-withdrawing groups like chlorine and methoxy, enhances its antitumor efficacy.
  • Anticonvulsant Activity
    • Some thiazole derivatives have demonstrated anticonvulsant properties. The structure-activity relationship (SAR) suggests that modifications in the phenyl ring can significantly impact the anticonvulsant efficacy . The presence of a methoxy group on the phenyl ring is often correlated with increased activity.
  • Enzyme Inhibition
    • The compound has shown potential as an enzyme inhibitor, particularly targeting acetylcholinesterase (AChE) and urease. This suggests possible applications in treating neurological disorders and managing urea metabolism .

Antitumor Efficacy

A study conducted on various thiazole derivatives highlighted that compounds similar to this compound exhibited IC50 values in the low micromolar range against human cancer cell lines such as A-431 (human epidermoid carcinoma) and U251 (human glioblastoma). The most active compounds had IC50 values less than 10 µM, indicating potent anticancer properties .

Anticonvulsant Studies

In a series of anticonvulsant assays using pentylenetetrazole (PTZ) induced seizures in animal models, thiazole derivatives showed significant protective effects. Compounds with a methoxy substitution displayed enhanced activity compared to their unsubstituted counterparts .

Data Table: Biological Activities of Thiazole Derivatives

Activity TypeCompound ExampleIC50 ValueReference
AntitumorThiazole Derivative X<10 µM
AnticonvulsantThiazole Derivative YED50 = 30 mg/kg
Enzyme InhibitionThiazole Derivative ZAChE IC50 = 15 µM

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?

The synthesis involves multi-step reactions, including thioether bond formation and heterocyclic ring assembly. Key steps include:

  • Coupling reactions : Use of palladium catalysts (e.g., Pd/C) in solvents like dimethylformamide (DMF) for cross-coupling intermediates .
  • Cyclization : Acid- or base-mediated closure of the thiazole ring under reflux conditions .
  • Purification : Recrystallization or chromatography to achieve >95% purity . Methodological considerations include temperature control (e.g., 50–100°C) and stoichiometric ratios to minimize side products.

Q. How can oxidation reactions of the sulfanyl (-S-) group be selectively controlled?

The sulfanyl group undergoes oxidation to sulfoxides or sulfones:

Reaction TypeConditionsReagentsProducts
Sulfoxide formation0–5°C, 2–4 hrsH₂O₂ (30%) in acetic acidR-SO-R'
Sulfone formation50–60°C, 6–8 hrsmCPBAR-SO₂-R'
Selectivity depends on temperature and oxidant strength. Sulfoxides form preferentially at low temperatures, while sulfones require stronger agents like mCPBA .

Q. What analytical techniques are recommended for structural confirmation?

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., 4-chlorophenyl vs. 4-methoxyphenyl groups) .
  • IR Spectroscopy : Identification of thiazole ring vibrations (~1600 cm⁻¹) and sulfanyl stretches (~650 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ ion) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in molecular geometry?

Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths and angles. For example:

  • Thiazole ring planarity and dihedral angles between aryl substituents (e.g., 6.25° for pyridine-thiazole alignment) .
  • Use of SHELXTL for refinement, achieving R-factors <0.06 for high-resolution data .
  • Temperature-controlled data collection (e.g., 100 K) reduces thermal motion artifacts .

Q. What computational methods elucidate electronic properties for structure-activity relationships (SAR)?

  • Multiwfn Software : Analyze electrostatic potential (ESP) maps to identify nucleophilic/electrophilic sites on the thiazole ring .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity (e.g., charge transfer in biological targets) .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H⋯N hydrogen bonds in crystal packing) .

Q. How can data contradictions between experimental and computational results be resolved?

  • Validation : Cross-check NMR chemical shifts with computed (GIAO-DFT) values .
  • Sensitivity Analysis : Vary computational parameters (e.g., basis sets in DFT) to assess robustness .
  • Experimental Reproducibility : Repeat crystallography under controlled humidity/temperature to exclude solvent effects .

Q. What strategies optimize biological activity through substituent modifications?

  • Electron-Withdrawing Groups : Introduce halogens (e.g., 4-Cl) to enhance binding affinity via hydrophobic interactions .
  • Methoxy Group Effects : The 4-methoxyphenyl moiety increases solubility and modulates π-π stacking in enzyme pockets .
  • Thioether vs. Sulfone : Sulfone derivatives show improved metabolic stability but reduced cell permeability .

Methodological Tables

Q. Table 1: Key Crystallographic Parameters

ParameterValueSource
Space groupP 1
R-factor0.053
C–C bond length (avg)1.534 Å

Q. Table 2: Oxidation Reaction Optimization

ConditionYield (%)Purity (%)
H₂O₂, 0–5°C8598
mCPBA, 50°C7295
Ozone, RT4080

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